molecular formula C16H21NO3 B8123624 trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester

trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8123624
M. Wt: 275.34 g/mol
InChI Key: RBEUOISBJWMSBJ-QPJJXVBHSA-N
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Description

trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a trans-configured 3-hydroxy-propenyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

benzyl 4-[(E)-3-hydroxyprop-1-enyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-7,14,18H,8-13H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEUOISBJWMSBJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1/C=C/CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy-propenyl group: This step often involves the use of reagents such as allyl alcohol and appropriate catalysts to introduce the hydroxy-propenyl group onto the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-Benzyl Ester Derivatives

Compound Name Substituent at Piperidine 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester trans-3-hydroxy-propenyl C16H21NO3 (estimated) ~275.34 (estimated) Potential hydrogen bonding for receptor interactions N/A (hypothetical)
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate 2-oxoethyl C15H19NO3 261.32 Melting point: 40–45°C; ≥99% purity; used in mass spectrometry studies
4-Hydroxy-4-vinyl-piperidine-1-carboxylic acid benzyl ester 4-hydroxy-4-vinyl C15H19NO3 261.32 High stereochemical complexity; potential for polymer applications
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester 4-amino-3-hydroxy C13H18N2O3 250.30 Enhanced solubility due to amino group; research in neuropharmacology
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester carboxymethyl-ethyl-amino C17H24N2O4 328.38 Acidic functionality; potential for prodrug design
4-(Phenyl-propionyl-amino)-piperidine-1-carboxylic acid benzyl ester phenyl-propionyl-amino C22H25N2O3 377.45 Opioid receptor ligand activity

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Hydroxy-propenyl vs. Oxoethyl (): The hydroxy-propenyl group in the target compound offers a hydrogen bond donor/acceptor, unlike the ketone in the oxoethyl analog. This difference may enhance binding affinity to enzymes or receptors, such as opioid receptors or autotaxin inhibitors .
  • Hydroxy-propenyl vs. The vinyl group may increase reactivity in polymerization or cross-coupling reactions.
  • Amino vs. Hydroxy-propenyl (): The amino group in 4-amino-3-hydroxy derivatives introduces basicity, which could improve solubility in acidic environments but may reduce blood-brain barrier permeability compared to the hydroxy-propenyl group.

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility: The hydroxy-propenyl group increases hydrophilicity compared to non-polar substituents like phenyl-propionyl-amino (). This may enhance aqueous solubility but reduce membrane permeability.
  • Stability : Esters with electron-withdrawing groups (e.g., oxoethyl in ) are more prone to hydrolysis than those with hydroxy-propenyl, which may offer better metabolic stability.

Biological Activity

Trans 4-(3-Hydroxy-propenyl)-piperidine-1-carboxylic acid benzyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H18N2O3C_{13}H_{18}N_{2}O_{3} and a molecular weight of approximately 250.2968 g/mol. Its structure includes a piperidine ring substituted with a hydroxyl propenyl group and a benzyl ester, which may influence its biological interactions.

Analgesic Effects

Compounds in the piperidine class are often associated with analgesic effects. Fentanyl-related compounds demonstrate significant analgesic potency, with modifications in the piperidine structure leading to variations in efficacy . Although direct studies on the analgesic properties of this compound are not well-documented, it is plausible that similar mechanisms could be at play given its structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting biological activity. Modifications to the piperidine ring, such as substituents on the nitrogen or alterations in the ester group, can significantly impact pharmacological properties. In related compounds, changes in substituents have led to enhanced potency or altered receptor affinities .

Case Studies and Research Findings

StudyFindings
Antiviral Activity Compounds resembling this compound demonstrated low micromolar inhibition of HIV RT-associated RNase H .
Analgesic Potency Fentanyl derivatives show that modifications can lead to increased analgesic effects; thus, similar modifications could be hypothesized for this compound .
SAR Insights Research into piperidine derivatives indicates that specific substitutions can enhance activity against various targets .

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